

Preclinical Pharmacology of GW695634: A Technical Overview of a Discontinued NNRTI Candidate

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Compound of Interest		
Compound Name:	GW695634	
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Executive Summary: **GW695634** was developed as a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) GW678248, intended for the treatment of HIV-1 infections. Preclinical studies demonstrated that GW678248 exhibited significant in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1. However, the clinical development of **GW695634** was ultimately discontinued due to undisclosed safety concerns that arose during a Phase I clinical trial. This guide provides a comprehensive summary of the publicly available preclinical pharmacology of **GW695634** and its active metabolite, GW678248, including in vitro efficacy, and pharmacokinetic data.

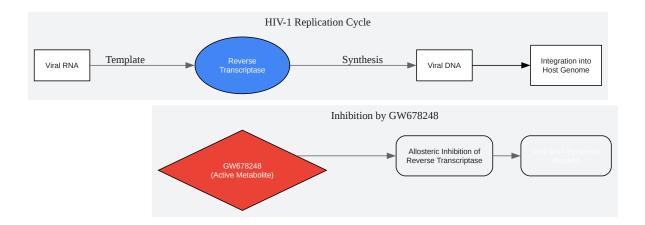
Introduction

GW695634 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV/AIDS. It is a prodrug that is metabolized in the body to its active form, GW678248. As an NNRTI, GW678248 allosterically inhibits the HIV-1 reverse transcriptase, an essential enzyme for viral replication. The development of **GW695634** was discontinued due to safety issues.[1]

Mechanism of Action



GW678248, the active metabolite of **GW695634**, is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.



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Figure 1: Mechanism of action of GW678248.

In Vitro Pharmacology of GW678248

The primary preclinical evaluation of the pharmacological activity was conducted on GW678248, the active form of the prodrug **GW695634**.

Biochemical Assays

GW678248 demonstrated potent inhibitory activity against purified wild-type and mutant HIV-1 reverse transcriptase in biochemical assays.[2]



Target	IC50 (nM)
Wild-Type HIV-1 RT	0.8 - 6.8
Mutant HIV-1 RT	0.8 - 6.8
Table 1: Inhibitory activity of GW678248 in biochemical assays.[2]	

Cell-Based Antiviral Assays

In cell culture assays using HeLa CD4 MAGI cells, GW678248 effectively inhibited the replication of various HIV-1 strains, including those with mutations conferring resistance to other NNRTIs.[2]

HIV-1 Strain	IC50 (nM)	
Wild-Type	≤21	
NNRTI-Resistant Mutants	≤21	
V106I, E138K, and P236L triple mutant	86	
Table 2: Antiviral activity of GW678248 in HeLa CD4 MAGI cell culture.[2]		

In MT-4 cells and human peripheral blood mononuclear cells (PBMCs), GW678248 showed potent anti-HIV-1 activity.[3]

Cell Type	IC50 (nM)
MT-4 cells	1.0
Human PBMCs	0.4
Table 3: Anti-HIV-1 activity of GW678248 in different cell types.[3]	

Cytotoxicity and Selectivity



Cytotoxicity studies indicated that GW678248 has a favorable selectivity index. The 50% cytotoxicity concentration (CC50) was found to be greater than the compound's solubility, resulting in a selectivity index of over 2,500-fold for wild-type, Y181C, and K103N HIV-1 strains. [2]

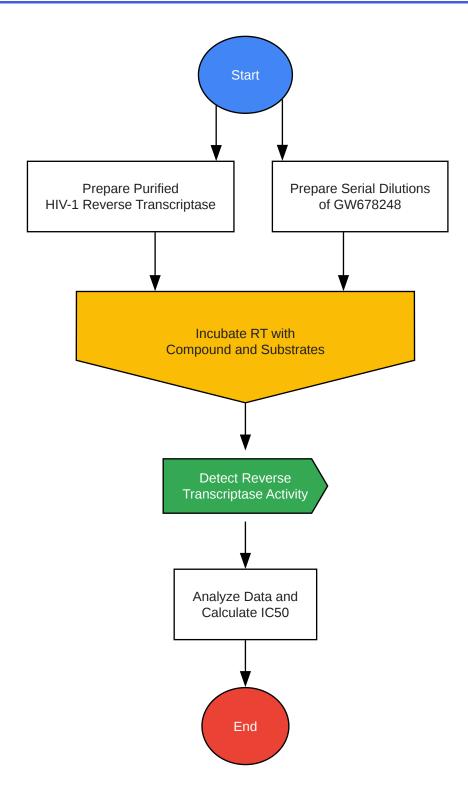
Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of **GW695634** and GW678248 are not publicly available. The following are generalized descriptions of the methodologies typically employed in such studies.

Reverse Transcriptase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.





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Figure 2: Generalized workflow for a reverse transcriptase inhibition assay.

Procedure Outline:



- Enzyme and Substrate Preparation: Purified recombinant HIV-1 reverse transcriptase is
 prepared along with a template-primer (e.g., poly(rA)-oligo(dT)) and deoxynucleoside
 triphosphates (dNTPs), one of which is typically labeled (e.g., with a radioisotope or a
 fluorescent tag).
- Compound Dilution: A series of dilutions of the test compound (GW678248) are prepared.
- Reaction Incubation: The enzyme, substrates, and various concentrations of the test compound are incubated together in a reaction buffer at an optimal temperature.
- Detection of Activity: The amount of newly synthesized DNA is quantified. This can be done
 by measuring the incorporation of the labeled dNTP.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by fitting the data to a doseresponse curve.

HeLa CD4 MAGI Cell-Based Antiviral Assay (Generalized Protocol)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Procedure Outline:

- Cell Culture: HeLa CD4 MAGI cells, which are engineered to express the CD4 receptor and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are cultured.
- Infection: The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound (GW678248).
- Incubation: The infected cells are incubated for a period to allow for viral replication and expression of the reporter gene.
- Detection of Infection: The cells are lysed, and the activity of β-galactosidase is measured, typically using a colorimetric or chemiluminescent substrate. The amount of reporter gene



expression is proportional to the level of viral replication.

 Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces viral replication by 50%.

Preclinical Pharmacokinetics and Metabolism

The disposition and metabolism of radiolabeled **GW695634** were studied in mice, rats, and monkeys following oral administration. The primary route of metabolic clearance was identified as amide hydrolysis, converting the prodrug **GW695634** to the active compound GW678248. The main route of elimination of the administered dose was in the feces, accounting for 46% to 75% of the dose across the species studied.[2]

Intravenous pharmacokinetic studies of the active metabolite, GW678248, demonstrated relatively low clearance in rats, dogs, and cynomolgus monkeys.[4]

Toxicology and Safety

The development of **GW695634** was discontinued due to safety issues that emerged during clinical development.[1] A Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of **GW695634** in HIV-1 infected adults, but the specific adverse events that led to the termination of the program have not been detailed in publicly available documents.[5]

Conclusion

GW695634, through its active metabolite GW678248, demonstrated potent preclinical anti-HIV-1 activity against both wild-type and NNRTI-resistant viral strains. The compound exhibited a favorable in vitro selectivity profile. Pharmacokinetic studies in animals indicated that the prodrug was effectively converted to the active compound and that the active compound had low clearance. Despite these promising preclinical findings, the development of **GW695634** was halted due to safety concerns identified in early clinical trials. The specific nature of these safety issues remains undisclosed. This technical summary encapsulates the publicly available preclinical data for this discontinued NNRTI candidate.



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